An In-depth Technical Guide to 3-Ethylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 3-Ethylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this heterocyclic compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and characterization, and includes a visual representation of its chemical identifiers. 3-Ethylpyridine, a derivative of pyridine, serves as a crucial intermediate in the synthesis of various pharmaceutical and agricultural products.[1] Its unique structure, featuring a basic nitrogen atom within an aromatic ring, imparts specific reactivity and physical properties that are of significant interest in organic synthesis and medicinal chemistry.[1]
Chemical Structure and Identification
3-Ethylpyridine is a heterocyclic organic compound where an ethyl group is substituted at the 3-position of a pyridine ring.[1] The presence of the nitrogen atom in the aromatic ring confers basic properties to the molecule, allowing it to participate in acid-base reactions.[1] The aromatic nature of the pyridine ring contributes to its overall stability.[1]
A variety of identifiers are used to represent 3-Ethylpyridine in chemical databases and literature. The logical relationship between these primary identifiers is illustrated in the diagram below.
Caption: Relationship between chemical identifiers for 3-Ethylpyridine.
The structural and identification parameters for 3-Ethylpyridine are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 3-ethylpyridine | [2] |
| Molecular Formula | C7H9N | [3] |
| Molar Mass | 107.15 g/mol | [2][3] |
| CAS Number | 536-78-7 | [4] |
| SMILES | CCC1=CN=CC=C1 | [2] |
| InChI | InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | [2][4] |
| InChIKey | MFEIKQPHQINPRI-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
3-Ethylpyridine is a colorless to light yellow liquid at room temperature with a characteristic pyridine-like odor.[1][3] The ethyl group at the 3-position influences its physical properties, such as boiling point and solubility, when compared to unsubstituted pyridine.[1]
The key physicochemical properties of 3-Ethylpyridine are presented in the following table.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pyridine-like, pungent | [3] |
| Density | 0.954 g/mL at 25 °C | [4][5] |
| Boiling Point | 163-166 °C | [4][5] |
| Melting Point | -66 °C | [3] |
| Flash Point | 51 °C (closed cup) | [4] |
| Refractive Index | n20/D 1.502 | [4][5] |
| Solubility in Water | Slightly soluble | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [3][4] |
Experimental Protocols
Synthesis: Huang-Minlon Modification of the Wolff-Kishner Reduction
A common and high-yield method for the preparation of 3-Ethylpyridine is the Huang-Minlon modification of the Wolff-Kishner reduction, starting from 3-acetylpyridine.[5] This procedure has been reported to achieve a yield of approximately 80%.[5]
Materials:
-
3-acetylpyridine
-
Hydrazine hydrate (85%)
-
Sodium hydroxide
-
Triethylene glycol
Procedure:
-
A mixture of 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, 300 g of sodium hydroxide, and 1 liter of triethylene glycol is prepared in a suitable reaction vessel.[5]
-
The mixture is heated to allow for the initial reaction to occur.
-
Following the initial reaction, water and excess hydrazine are distilled from the reaction mixture.
-
The temperature of the reaction mixture is then raised to and maintained at 195-200 °C for a period of two hours, during which the 3-Ethylpyridine product distills over.[5]
-
The distilled product is collected to yield approximately 172 g (80%) of 3-Ethylpyridine.[5]
The workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow of 3-Ethylpyridine.
Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of 3-Ethylpyridine are typically recorded on a spectrometer operating at frequencies such as 89.56 MHz or 399.65 MHz.[2]
Sample Preparation:
-
A solution of 3-Ethylpyridine is prepared by dissolving approximately 0.05 mL of the compound in 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2]
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
The spectrum is acquired at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Signals for the protons on the pyridine ring typically appear in the range of 7.16 to 8.46 ppm.[2]
-
Ethyl Group Protons:
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra provide information about the vibrational modes of the molecule and are useful for identifying functional groups.
Sample Preparation:
-
For liquid samples like 3-Ethylpyridine, the spectrum can be recorded neat using a capillary film between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Data is collected by co-adding multiple scans to improve the signal-to-noise ratio.
Chemical Reactivity and Applications
The chemical behavior of 3-Ethylpyridine is dictated by the pyridine ring and the ethyl substituent. The nitrogen atom's lone pair of electrons makes the compound basic and nucleophilic.[1] This allows it to act as a base or a ligand in various chemical reactions.[1]
3-Ethylpyridine is a versatile intermediate in organic synthesis with several key applications:
-
Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients, including antibacterial and nervous system drugs.[3][6]
-
Agrochemicals: It is utilized in the development of pesticides and herbicides.[6]
-
Materials Science: 3-Ethylpyridine can be used as a monomer or modifier in the preparation of functional polymers, enhancing properties such as stability and solubility.[3]
-
Dye Industry: It can participate in the synthesis of various dyes.[3]
Safety and Handling
3-Ethylpyridine is a flammable liquid and should be handled with appropriate safety precautions.[4][6]
Storage:
-
Store in tightly sealed containers in a cool, well-ventilated area.[6][7]
-
Keep away from direct sunlight, heat, sparks, open flames, and other ignition sources.[6][7]
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety eyewear, and suitable clothing.[6][7]
-
In case of spills, use absorbent material for containment.[6]
Hazard Classifications:
-
Flammable Liquid 3[4]
-
Skin Irritant 2[4]
-
Eye Irritant 2[4]
-
Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[4]
This guide provides a foundational understanding of 3-Ethylpyridine for scientific and research applications. For more detailed information, consulting the cited references is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Ethylpyridine | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 4. Synthesis of 3-picoline and 3-ethylpyridine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. dokumen.pub [dokumen.pub]
- 6. benchchem.com [benchchem.com]
- 7. 3-Ethylpyridine(536-78-7) IR Spectrum [chemicalbook.com]
